molecular formula C12H12N4 B1483628 2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2098132-84-2

2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile

Cat. No. B1483628
CAS RN: 2098132-84-2
M. Wt: 212.25 g/mol
InChI Key: NYIFPSCARTZVTG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile is C12H12N4 . The InChIKey is NYIFPSCARTZVTG-UHFFFAOYSA-N . The Canonical SMILES is CCC1=CC(=NN1CC#N)C2=CN=CC=C2 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 212.25 g/mol . It has a XLogP3-AA value of 1.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 3 rotatable bonds . The topological polar surface area is 54.5 Ų . The heavy atom count is 16 . The compound is neutral, with a formal charge of 0 .

Scientific Research Applications

Synthesis and Antioxidant Activity

One of the primary applications of compounds related to 2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile is in the synthesis of heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety. These compounds have been evaluated for their antioxidant activities, with some derivatives showing antioxidant activity comparable to ascorbic acid (El‐Mekabaty, 2015).

Antimicrobial and Antitumor Activities

Another significant application is in the synthesis of pyrazolo[3,4-b]pyridine derivatives for their antimicrobial and antitumor activities. Some of these synthesized compounds have shown notable antibacterial activity against various Gram-positive and Gram-negative bacteria and antifungal activity. Additionally, certain compounds have demonstrated antitumor activity against liver cell lines (El-Borai et al., 2012).

Catalysis and Transfer Hydrogenation

Compounds similar to this compound have been used in catalysis, particularly in asymmetric transfer hydrogenation of ketones. The synthesized complexes of these compounds have been proven to be effective catalysts in the transfer hydrogenation process, showing conversions of 58%-84% within 48 hours under specific conditions (Magubane et al., 2017).

Molecular Docking and Screening

These compounds have also been involved in molecular docking and screening studies. They have been synthesized into novel derivatives, which were subjected to in silico molecular docking screenings targeting specific proteins, showing moderate to good binding energies. Additionally, these compounds exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).

properties

IUPAC Name

2-(5-ethyl-3-pyridin-3-ylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-2-11-8-12(15-16(11)7-5-13)10-4-3-6-14-9-10/h3-4,6,8-9H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIFPSCARTZVTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC#N)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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